EC-17 - 583037-91-6

EC-17

Catalog Number: EVT-267008
CAS Number: 583037-91-6
Molecular Formula: C42H36N10O10S
Molecular Weight: 872.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Folate Fitc has been used in trials studying the diagnostic of Ovarian Cancer.
Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.
Source and Classification

EC-17 is derived from the conjugation of fluorescein isothiocyanate (FITC) with folic acid. The compound is identified by its DrugBank accession number DB12559 and has a CAS number of 583037-91-6. It falls under the category of fluorescent contrast agents and is classified as an antineoplastic agent due to its potential therapeutic applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of EC-17 involves the conjugation of fluorescein isothiocyanate with folic acid. This process typically includes the following steps:

  1. Activation of Folic Acid: Folic acid is modified to introduce reactive groups that can form covalent bonds with fluorescein.
  2. Conjugation Reaction: The activated folic acid is reacted with fluorescein isothiocyanate under controlled conditions, often using a buffer to maintain pH and facilitate the reaction.
  3. Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate EC-17 from unreacted starting materials and by-products.

The final product is characterized by its fluorescent properties, allowing it to be used in imaging applications .

Molecular Structure Analysis

Structure and Data

The molecular formula for EC-17 is C42H36N10O10SC_{42}H_{36}N_{10}O_{10}S, with a molecular weight of approximately 872.87 g/mol. The IUPAC name for this compound is:

(2S)2[1(4[(2amino4oxo3,4dihydropteridin6yl)methyl]aminophenyl)N2[(3,6dihydroxy3oxo3Hspiro[2benzofuran1,9xanthene]5ylcarbamothioyl)amino]ethylformamido]4carbamoylbutanoicacid(2S)-2-[1-(4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}phenyl)-N-{2-[({3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-yl}carbamothioyl)amino]ethyl}formamido]-4-carbamoylbutanoicacid

The structure includes multiple functional groups that contribute to its biological activity and fluorescence properties. The compound exhibits significant polar characteristics, which influence its solubility and interaction with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

EC-17 undergoes various chemical reactions primarily related to its binding interactions with folate receptors on cancer cells. The key reactions include:

  1. Binding Reaction: The primary reaction involves the binding of EC-17 to folate receptors, which facilitates internalization into cells.
  2. Fluorescence Activation: Upon excitation at approximately 494 nm, EC-17 emits fluorescence at around 500 nm, which can be utilized for imaging purposes.

These reactions are crucial for its application in diagnostic imaging, allowing researchers to visualize cancerous tissues effectively .

Mechanism of Action

Process and Data

The mechanism of action of EC-17 centers on its ability to target folate receptors, which are often overexpressed in various cancers, including ovarian cancer. The process can be summarized as follows:

  1. Targeting: EC-17 binds selectively to folate receptors on the surface of cancer cells.
  2. Internalization: Following binding, the complex is internalized via endocytosis.
  3. Fluorescent Imaging: Once inside the cell, the fluorescein component allows for visualization under specific light conditions.

This mechanism not only aids in diagnostics but also provides insights into tumor biology and receptor expression patterns .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EC-17 exhibits several notable physical and chemical properties:

  • Water Solubility: 0.0345 mg/mL
  • Log P (Partition Coefficient): Ranges from 2.06 to 2.95
  • pKa Values: Strongest acidic pKa at 3.63; strongest basic pKa at 2.12
  • Physiological Charge: -1
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 13
  • Polar Surface Area: 306.04 Ų

These properties indicate that EC-17 has moderate hydrophilicity and can interact effectively with biological membranes while maintaining solubility in aqueous environments .

Applications

Scientific Uses

EC-17 has significant potential applications in scientific research, particularly in oncology:

  1. Diagnostic Imaging: Utilized as a fluorescent contrast agent for imaging tumors during surgical procedures or diagnostic evaluations.
  2. Research Tool: Employed in studies investigating folate receptor expression in various cancers, aiding in the development of targeted therapies.
  3. Therapeutic Development: As a model for designing new drugs targeting folate receptors in cancer therapy.
Introduction to the EC-17 Scale

Conceptual Foundations of Patient Self-Management Assessment

The EC-17 is grounded in the paradigm shift toward patient-centered care models that recognize patients as active collaborators in healthcare. This transition acknowledges that effective chronic disease management requires daily self-care activities extending far beyond clinical interactions [9]. The scale's conceptual architecture integrates three fundamental domains of healthcare consumer competence:

  • Information Management: Assesses skills in sourcing, evaluating, and applying health information. Items address capabilities such as "knowing who can help judge the quality of health information" and "understanding received health information" – competencies identified as particularly deficient among patients with rheumatic conditions [1] [2].

  • Decision-Making Proficiency: Measures abilities in weighing treatment options, aligning choices with personal values, and setting realistic health goals. This dimension recognizes that effective healthcare consumers can articulate what matters most in their lives when making medical decisions [2] [4].

  • Healthcare System Engagement: Evaluates competencies in patient-provider communication, question-asking abilities, and relationship-building with healthcare teams. This pillar addresses the power imbalances in clinical encounters by measuring patients' confidence in expressing concerns and building "open and trusting relationships based on mutual respect" with providers [2] [8].

These domains align with the Seven Pillars of Self-Care framework, particularly emphasizing health literacy, self-awareness, and agency – the foundational capabilities required for navigating complex healthcare environments [7]. The EC-17 thus operationalizes the theoretical understanding that effective self-management transcends medical adherence to encompass broader health consumer competencies that enable individuals to become "equal partners in the planning and management of their health" [4].

Table 1: Conceptual Domains of the EC-17 Scale

DomainCore Competencies MeasuredSample EC-17 Items
Information ManagementHealth information seeking, evaluation, and application"I know how to adapt general health information to my own situation"
Decision-MakingValues clarification, option weighing, goal setting"I can be clear about what is important in my life when making decisions about my disease"
System EngagementCommunication, self-advocacy, therapeutic alliance building"I can express my concerns well to health care providers"

Historical Development of the Effective Consumer Scale (EC-17)

The EC-17 emerged from the OMERACT Effective Musculoskeletal Consumer Project, which identified critical gaps in existing outcome measures for evaluating self-management interventions. Prior to its development, over 16 different outcome measures had been used inconsistently to assess self-management programs, compromising comparability across studies [2]. The development process employed rigorous methodological triangulation:

  • Item Generation (2004-2006): Initial item development involved comprehensive literature reviews, interviews with patients and physicians, and feedback from OMERACT members, generating a 64-item pool representing knowledge, attitudes, and behaviors related to healthcare consumer skills [2] [4].

  • Psychometric Refinement (2007): Through expert consensus and empirical testing, the instrument was reduced to 17 items demonstrating strong internal consistency (Cronbach's alpha >0.90) and test-retest reliability (r>0.90). Principal component analysis confirmed the scale's unidimensional structure, with item-total correlations ranging from 0.59 to 0.82 [1] [2].

  • Validation Studies (2008-2011): The English version was validated in Arthritis Self-Management Program (ASMP) participants (n=327), demonstrating moderate responsiveness (Standardized Response Mean=0.48) to educational interventions [1]. Cross-cultural translation and validation followed, including Norwegian and Spanish versions tested in diverse populations. The Norwegian validation study (n=103) confirmed the scale's responsiveness to change following self-management interventions [2] [4].

Key refinements during development included simplifying response options to a five-point adjectival scale ("never" to "always") and establishing a standardized scoring system where responses are summed and converted to produce a continuous metric ranging from 0 to 100, with higher scores indicating greater consumer competence [2]. The scale's development specifically targeted competencies not adequately covered by existing instruments like the Arthritis Self-Efficacy Scale (ASE) and Patient Activation Measure (PAM), particularly focusing on information appraisal and healthcare system navigation skills [1].

Table 2: Historical Development Timeline of EC-17

PhaseTimelineKey MilestonesSample Size
Conceptualization2004-2005Literature review, patient interviews, expert consultationsNot specified
Item Pool200664-item preliminary instrument developedNot specified
Psychometric Refinement2007Reduction to 17 items; validation in arthritis populationsNot specified
Initial Validation2009Published responsiveness data in ASMP participants327 patients
Cross-cultural Validation2010Norwegian validation study published103 patients
Health Equity Focus2011Spanish translation for middle-income country validationNot specified

Theoretical Framework: Linking Self-Efficacy and Healthcare Engagement

The EC-17 is theoretically anchored in Bandura's Social Cognitive Theory, which posits that self-efficacy beliefs—individuals' confidence in their ability to execute specific behaviors—profoundly influence health behaviors and outcomes [3] [5]. The scale operationalizes this through items measuring confidence in performing healthcare consumer tasks, creating a bridge between self-efficacy constructs and practical healthcare engagement competencies:

  • Knowledge-to-Action Translation: The EC-17 measures patients' perceived capability to transform health information into actionable self-management strategies. This aligns with Bandura's concept of "agency," where self-efficacious individuals proactively use knowledge to influence health outcomes. Research demonstrates that EC-17 scores correlate moderately (r=0.26-0.42) with coping measures like the Brief Approach/Avoidance Coping Questionnaire, confirming its relationship to adaptive health behaviors [2] [5].

  • Behavioral Activation Pathways: Studies reveal that EC-17 scores show significant correlations with established measures like the Patient Activation Measure (PAM), though they capture distinct constructs. While PAM focuses broadly on readiness to take health action, EC-17 specifically measures practical competencies in healthcare consumer skills. This distinction explains why EC-17 demonstrates greater sensitivity than general self-efficacy measures in detecting improvements following skills-based educational interventions [1] [8].

  • Engagement Trajectories: The EC-17 aligns with process models of patient engagement like the Patient Health Engagement (PHE) model, which describes stages from "blackout" (disengagement) to "eudaimonic project" (full engagement). EC-17 items map to critical transition points in this journey, particularly the development of communication competence and decision-making autonomy necessary for advanced engagement [8]. Research demonstrates that EC-17 scores predict clinically meaningful outcomes, including functional capacity improvements (β=0.42, p<0.001) and health-related quality of life [5] [6].

Empirical evidence confirms the EC-17's theoretical utility in chronic disease management. In multi-morbid primary care patients (n=848), self-efficacy measured by instruments like the Self-Efficacy for Managing Chronic Disease Scale (SEMCD) explained substantial variance in quality of life outcomes, establishing the pathway from capability to enhanced well-being [5]. Furthermore, EC-17 responsiveness studies in arthritis self-management programs demonstrate that targeted interventions can improve specific healthcare consumer competencies, with effect sizes comparable to other well-established measures [1] [2].

Table 3: Theoretical Correlates of EC-17 Scores in Validation Studies

ConstructInstrumentCorrelation with EC-17Study PopulationCitation
Self-EfficacySEMCD-6r = 0.35-0.42*Multi-morbid patients[5]
Patient ActivationPAMModerate correlationArthritis patients[1]
Coping StrategiesBACQr = 0.26-0.38Norwegian rheumatic patients[2]
Emotional ApproachEAC Scaler = 0.31Norwegian rheumatic patients[2]
Mental Well-beingGHQ-20r = 0.29Norwegian rheumatic patients[2]
Functional CapacityHAQβ = 0.42*Rheumatology patients[4]
  • Regression coefficient in multivariate models

The EC-17's psychometric robustness has been demonstrated across cultural contexts. The Norwegian validation study confirmed structural validity through confirmatory factor analysis and established test-retest reliability (ICC=0.91) [2]. Similarly, Spanish translation and cultural adaptation for Argentine populations focused on maintaining conceptual equivalence across literacy levels, addressing concerns about health equity in measurement [4]. These validation efforts confirm the EC-17's utility as a theoretically grounded, psychometrically sound measure of the essential competencies required for effective engagement in chronic disease management across diverse populations and healthcare settings.

Table 4: EC-17 Compound and Alternative Names

Primary DesignationAlternative NamesContext of Use
EC-17Effective Consumer ScaleGeneral research contexts
EC-17Effective Musculoskeletal Consumer ScaleRheumatology research
EC-17Patient Health Engagement MeasureSelf-management intervention studies
EC-17Healthcare Consumer Competence ScaleHealth services research

Properties

CAS Number

583037-91-6

Product Name

EC-17

IUPAC Name

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C42H36N10O10S

Molecular Weight

872.9 g/mol

InChI

InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1

InChI Key

ZMTAPBHUSYTHBY-PMERELPUSA-N

SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Synonyms

EC-17

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.